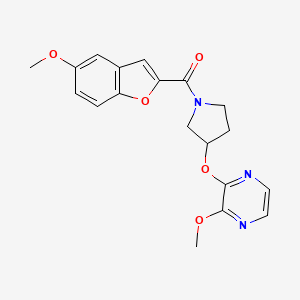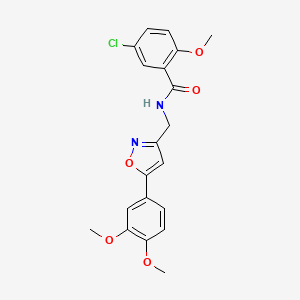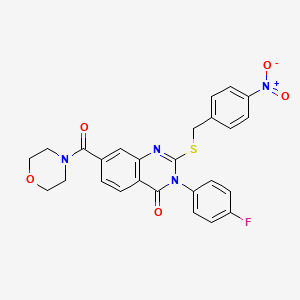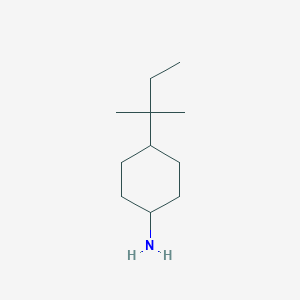![molecular formula C11H18N2O2 B2543506 N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide CAS No. 2305504-03-2](/img/structure/B2543506.png)
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.277. This compound is characterized by the presence of a piperidine ring, a propyl group, and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide involves several steps One common synthetic route includes the reaction of 2-oxopiperidine with a propylating agent to introduce the propyl groupThe reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The double bond in the prop-2-enamide moiety can participate in addition reactions with reagents like hydrogen bromide or water, leading to the formation of addition products.
Scientific Research Applications
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[2-(2-Oxopiperidin-1-yl)ethyl]prop-2-enamide: This compound has a similar structure but with an ethyl group instead of a propyl group, leading to different chemical and biological properties.
N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-enamide: This compound has a but-2-enamide moiety instead of a prop-2-enamide moiety, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(14)12-8-9(2)13-7-5-4-6-11(13)15/h3,9H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGSCRAVCTQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)

![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2543439.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)


![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
